
3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of Dimethyl Groups: The methylation of the chromenone core can be achieved using methyl iodide and a strong base like potassium carbonate.
Attachment of the Prop-2-enenitrile Group: The final step involves the reaction of the dimethylated chromenone with 2,2-dimethylpropanoyl chloride and a suitable nitrile source under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, chromenone derivatives are known for their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds. This compound could be studied for similar biological activities.
Medicine
The compound may have potential therapeutic applications due to its structural similarity to other biologically active chromenones. It could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of “3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” would depend on its specific biological target. Generally, chromenone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A parent compound of chromenones, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Flavonoids: A class of compounds with a similar chromenone core, known for their antioxidant and anti-inflammatory properties.
Uniqueness
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” is unique due to its specific substitution pattern and the presence of the prop-2-enenitrile group. This unique structure may confer distinct biological activities and chemical reactivity compared to other chromenone derivatives.
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(2E)-2-[(5,7-dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C19H19NO3/c1-11-6-12(2)15-9-13(18(22)23-16(15)7-11)8-14(10-20)17(21)19(3,4)5/h6-9H,1-5H3/b14-8+ |
Clé InChI |
DZXXTNVJVRNJGW-RIYZIHGNSA-N |
SMILES isomérique |
CC1=CC(=C2C=C(C(=O)OC2=C1)/C=C(\C#N)/C(=O)C(C)(C)C)C |
SMILES canonique |
CC1=CC(=C2C=C(C(=O)OC2=C1)C=C(C#N)C(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


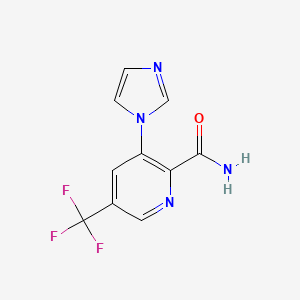
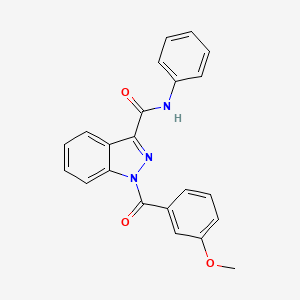
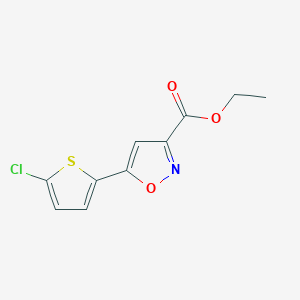
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)

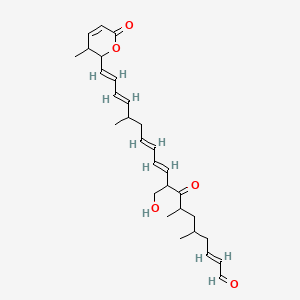
![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
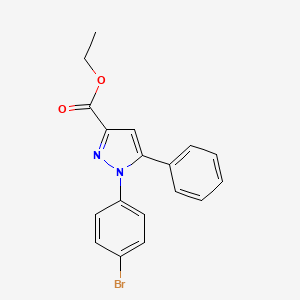
![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)

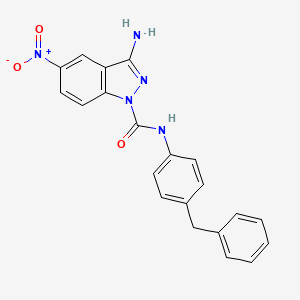


![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)
